3-Hydroxy-6-methoxy-2-naphthaldehyde
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Overview
Description
3-Hydroxy-6-methoxy-2-naphthaldehyde is an organic compound with the molecular formula C12H10O3. It is a derivative of naphthaldehyde, featuring both hydroxy and methoxy functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-6-methoxy-2-naphthaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-bromo-6-methoxy naphthalene with triethylorthoformate via a Grignard reaction . This method typically requires the use of a suitable solvent and controlled reaction conditions to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-6-methoxy-2-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxy and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Hydroxy-6-methoxy-2-naphthaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxy-6-methoxy-2-naphthaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a substrate for aldehyde dehydrogenase enzymes, leading to the formation of corresponding acids or alcohols. This interaction is crucial for its diagnostic and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-1-naphthaldehyde
- 6-Methoxy-2-naphthaldehyde
- 4-Methoxy-1-naphthaldehyde
- 2-Naphthaldehyde
- 1-Naphthaldehyde
Uniqueness
3-Hydroxy-6-methoxy-2-naphthaldehyde is unique due to the presence of both hydroxy and methoxy groups on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H10O3 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-hydroxy-6-methoxynaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H10O3/c1-15-11-3-2-8-4-10(7-13)12(14)6-9(8)5-11/h2-7,14H,1H3 |
InChI Key |
FLUROYKJIFUHOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C=C1)C=O)O |
Origin of Product |
United States |
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